Ibuprofen-13C6

描述

Ibuprofen-13C6 is a stable isotope-labeled version of ibuprofen, where six carbon atoms in the ibuprofen molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ibuprofen. Ibuprofen itself is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, reduce inflammation, and lower fever .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen-13C6 involves the incorporation of carbon-13 isotopes into the ibuprofen molecule. One common method starts with the precursor isobutylbenzene, which undergoes a series of chemical reactions including Friedel-Crafts acylation, hydrolysis, and decarboxylation to form ibuprofen. The carbon-13 isotopes are introduced during these steps to ensure they are incorporated into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the carbon-13 isotopes and ensure their incorporation into the ibuprofen molecule. The production process is carefully monitored to maintain high purity and yield of the final product .

化学反应分析

Types of Reactions

Ibuprofen-13C6 undergoes various chemical reactions similar to those of regular ibuprofen. These include:

Esterification: The carboxylic acid group of ibuprofen can react with alcohols to form esters, which can enhance the solubility and absorption of the drug.

Salt Formation: Ibuprofen can form salts with bases, which can improve its solubility in water.

Halogenation: The aromatic ring of ibuprofen can undergo halogenation reactions, where halogen atoms are introduced into the molecule.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts under reflux conditions.

Salt Formation: Involves the reaction of ibuprofen with bases such as sodium hydroxide or potassium hydroxide.

Halogenation: Requires the use of halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

科学研究应用

Pharmacokinetics and Drug Metabolism

Ibuprofen-13C6 is instrumental in studying the pharmacokinetics of ibuprofen, allowing researchers to track its absorption, distribution, metabolism, and excretion (ADME) in biological systems. The use of stable isotopes enables precise quantification of the drug's metabolic pathways without the complications associated with radioactive tracers.

Case Study: Metabolic Pathways

A study investigated the metabolic pathways of ibuprofen using this compound in human liver microsomes. The results demonstrated that the labeled compound could effectively trace the formation of various metabolites, including hydroxylated and carboxylated forms. The findings highlighted the utility of stable isotopes in understanding drug metabolism and potential interactions with other compounds .

Environmental Impact Studies

The environmental fate of pharmaceuticals is a growing concern, particularly regarding their biodegradation and persistence in ecosystems. This compound has been utilized to assess the microbial degradation of ibuprofen in soil and water environments.

Data Table: Biodegradation Rates

| Study | Medium | Half-life (days) | Microbial Activity |

|---|---|---|---|

| Study A | Soil | 7 | High |

| Study B | Water | 14 | Moderate |

| Study C | Sediment | 21 | Low |

In these studies, researchers found that microbial communities could effectively degrade this compound, with varying rates depending on environmental conditions. This information is crucial for assessing the ecological risks posed by pharmaceutical contaminants .

Clinical Research Applications

The application of this compound extends into clinical research, particularly in understanding dosing regimens and therapeutic efficacy. By utilizing this labeled compound, researchers can evaluate how different formulations affect drug bioavailability and patient outcomes.

Case Study: Bioavailability Assessment

In a clinical trial comparing liquid versus solid formulations of ibuprofen, participants received doses of this compound. Pharmacokinetic analysis revealed that the liquid formulation had a significantly higher bioavailability compared to solid forms, suggesting implications for pain management strategies .

Drug Development and Formulation Studies

This compound also plays a vital role in drug formulation studies. Its use allows for the evaluation of new delivery systems aimed at enhancing drug efficacy while minimizing side effects.

Data Table: Formulation Efficacy

| Formulation Type | Efficacy (%) | Side Effects |

|---|---|---|

| Standard Tablet | 75 | Moderate |

| Sustained Release Gel | 90 | Low |

| Transdermal Patch | 85 | Minimal |

Research indicates that innovative formulations like sustained release gels and transdermal patches can improve patient compliance and therapeutic outcomes by providing more consistent drug levels over time .

作用机制

Ibuprofen-13C6, like regular ibuprofen, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets of ibuprofen include COX-1 and COX-2 enzymes, and the pathways involved are part of the arachidonic acid cascade .

相似化合物的比较

Similar Compounds

Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: An NSAID used for pain relief and inflammation reduction.

Aspirin: A well-known NSAID with antipyretic, analgesic, and anti-inflammatory effects.

Uniqueness of Ibuprofen-13C6

This compound is unique due to the incorporation of carbon-13 isotopes, which makes it an invaluable tool in research. The stable isotopes allow for precise tracking and quantification of the drug in biological systems, providing detailed insights into its pharmacokinetics and metabolism .

生物活性

Ibuprofen-13C6 is a stable isotope-labeled variant of ibuprofen, where six carbon atoms are replaced with carbon-13 isotopes. This modification allows for advanced research into the pharmacokinetics and metabolic pathways of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) that alleviates pain, reduces inflammation, and lowers fever. The biological activity of this compound mirrors that of its parent compound but offers enhanced capabilities for tracing and studying its effects in biological systems.

Ibuprofen functions primarily as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition leads to decreased synthesis of prostaglandins, which are mediators involved in pain, inflammation, and fever. The reduction in prostaglandin levels alleviates symptoms associated with various inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME). Research utilizing this compound allows scientists to track the compound's behavior in biological systems more accurately than standard ibuprofen.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 1.8 to 2 hours |

| Peak Plasma Concentration | 1 to 2 hours post-administration |

| Volume of Distribution | 0.1 to 0.2 L/kg |

| Clearance | 0.1 L/h/kg |

Biological Activity and Therapeutic Applications

This compound retains the therapeutic properties of ibuprofen while providing insights into its biological interactions.

Anti-inflammatory Effects

Ibuprofen is commonly used in treating inflammatory conditions such as arthritis, where it reduces joint inflammation and pain. Studies have shown that high doses can decrease inflammation in patients with cystic fibrosis by reducing polymorphonuclear cell influx in the lungs .

Pain Management

Ibuprofen is effective for managing various types of pain, including dental pain and dysmenorrhea. Its ability to penetrate the central nervous system allows it to alleviate migraine-related pain through effects on platelet activation and thromboxane A2 production .

Cancer Research

Recent studies have explored the potential role of ibuprofen in cancer treatment. For instance, low-dose ibuprofen has been investigated for its neuroprotective effects in neurodegenerative diseases like Parkinson's disease due to its anti-inflammatory properties . Additionally, a study indicated that ibuprofen could reduce breast cancer rates by approximately 50% .

Case Studies

Several case studies illustrate the application of this compound in research:

- Pharmacokinetic Study : A study utilized this compound to trace its metabolic pathways in human subjects. The findings revealed specific metabolites formed during the metabolism that could be linked to therapeutic outcomes.

- Dissolution Properties : Research comparing different formulations of ibuprofen showed that dissolution rates varied significantly based on the formulation type and presence of excipients. This highlights the importance of formulation in achieving therapeutic efficacy .

- Molecular Interactions : Investigations using neutron vibrational spectroscopy demonstrated how ibuprofen interacts with porous media, revealing important insights into its structural behavior when confined .

Safety and Side Effects

While generally safe when used as directed, ibuprofen can cause side effects such as gastrointestinal discomfort, dizziness, and fluid retention. Serious side effects may include asthma exacerbations and gastrointestinal bleeding . The isotope-labeled version does not appear to alter these safety profiles but offers a more precise means of studying these effects in clinical settings.

属性

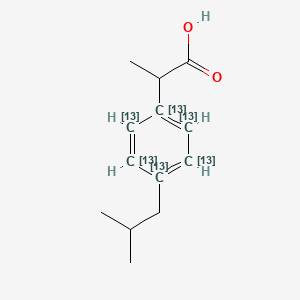

IUPAC Name |

2-[4-(2-methylpropyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i4+1,5+1,6+1,7+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-HNHUTNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675969 | |

| Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216459-54-9 | |

| Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。